molecular formula C11H10FN3S B11202746 3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B11202746
M. Wt: 235.28 g/mol
InChI Key: TZSOYPGBWUBLMI-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-6-methyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole is a heterocyclic compound that combines the structural features of triazole and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-6-methyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized with methyl iodide in the presence of a base to yield the desired triazolothiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-methyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolothiazole derivatives .

Scientific Research Applications

3-(3-Fluorophenyl)-6-methyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-6-methyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)-6-methyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole is unique due to its specific combination of a fluorophenyl group and a triazolothiazole core, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C11H10FN3S

Molecular Weight

235.28 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C11H10FN3S/c1-7-6-15-10(13-14-11(15)16-7)8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3

InChI Key

TZSOYPGBWUBLMI-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)F

Origin of Product

United States

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